Cas no 2564-83-2 (Tempo)

Tempo Chemical and Physical Properties
Names and Identifiers
-
- 2,2,6,6-Tetramethylpiperidinooxy,free radical
- TEMPO
- 2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical
- 2,2,6,6-Tetramethyl-1-piperinedinyloxy
- TEMPO, free radical
- 2,2,6,6-Tetramethylpiperidinooxy
- 2,2,6,6-tetramethylpiperidinyl-1-oxide
- 2,2,6,6-Tetramethylpiperidine 1-Oxyl Free Radical
- 2,2,6,6-Tetramethylpiperidine 1-Oxyl Free Radical(purified by sublimation)
- 2,2,6,6-Tetramethylpiperidine 1-oxyl
- 2,2,6,6-Tetramethyl-1-piperidinyloxy
- 2,2,6,6-tetramethyl-1-piperidinyloxy radical
- 2,2,6,6-Tetramethyl-1-piperidinyloxy,free radical,2,2,6,6-Tetramethylpiperidine 1-oxyl
- 2,2,6,6-tetramethylperidinooxy
- 2,2,6,6-Tetramethylpiperidoxyl
- 2,6,6-Tetramethylpiperidine N-oxide
- Tanan
- Tanane
- Tetramethylpiperidinooxy
- TEMPO Free Radical (purified by sublimation)
- TEMPO Free Radical
- 2,2,6,6-Tetramethyl-1-piperidyloxy
- 2,2,6,6-Tetramethylpiperidin-1-oxy
- 2,2',6,6'-Tetramethylpiperidin-1-oxyl
- 2,2,6,6-Tetramethylpiperidin-1-oxyl
- 2,2,6,6-Tetramethylpiperidine 1-oxide
- Tempo
-
- MDL: MFCD00009599
- Inchi: 1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3
- InChI Key: QYTDEUPAUMOIOP-UHFFFAOYSA-N
- SMILES: N1([O])C(C)(C)CCCC1(C)C |^1:1|
- BRN: 1422418
Computed Properties
- Exact Mass: 156.138839g/mol
- Surface Charge: 0
- XLogP3: 1.4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 0
- Monoisotopic Mass: 156.138839g/mol
- Monoisotopic Mass: 156.138839g/mol
- Topological Polar Surface Area: 4.2Ų
- Heavy Atom Count: 11
- Complexity: 136
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Reddish brown flake crystals
- Density: 1 g/cm3
- Melting Point: 36-38 °C (lit.)
- Boiling Point: 193°C
- Flash Point: Fahrenheit: 152.6 ° f
Celsius: 67 ° c - Refractive Index: 1.4350 (estimate)
- PH: 8.3 (9g/l, H2O, 20℃)
- Solubility: 9.7g/l
- Water Partition Coefficient: Soluble in all organic solvents. Insoluble in water.
- Stability/Shelf Life: Stable. Incompatible with strong acids, strong oxidizing agents. Refrigerate.
- PSA: 3.24000
- LogP: 2.31290
- Solubility: Water, ethanol, benzene and other organic solvents
- Merck: 9140
Tempo Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3263 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45-S24/25
- RTECS:TN8991900
-
Hazardous Material Identification:
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Storage Condition:2-8°C
- HazardClass:8
- PackingGroup:II
- Risk Phrases:R34; R36/37/38
- TSCA:Yes
- Packing Group:III
Tempo Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
29333999
Tempo Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-125971-0.05g |
(2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl |
2564-83-2 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-125971-5.0g |
(2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl |
2564-83-2 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
Enamine | EN300-125971-100.0g |
(2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl |
2564-83-2 | 95.0% | 100.0g |
$72.0 | 2025-03-21 | |
ChemScence | CS-W001187-500g |
Tempo |
2564-83-2 | 99.88% | 500g |
$127.0 | 2022-04-27 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1607519351-5g |
Tempo |
2564-83-2 | 99%(GC) | 5g |
¥ 125.9 | 2024-07-19 | |
Oakwood | 013714-25g |
TEMPO |
2564-83-2 | 99% | 25g |
$26.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16480-1kg |
Tempo |
2564-83-2 | 1kg |
¥1198.0 | 2021-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3751-1G |
2,2,6,6-Tetramethylpiperidine 1-Oxyl Free Radical (purified by sublimation) |
2564-83-2 | >99.0%(GC)(T) | 1g |
¥580.00 | 2024-04-16 | |
Apollo Scientific | OR59926-500g |
1-Oxy-2,2,6,6-tetramethylpiperidine, free radical |
2564-83-2 | 500g |
£130.00 | 2025-02-20 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12733-1g |
TEMPO, free radical, 98+% |
2564-83-2 | 98+% | 1g |
¥197.00 | 2023-03-16 |
Tempo Suppliers
Tempo Related Literature
-
Davide Piccinino,Eliana Capecchi,Lorenzo Botta,Paolo Bollella,Riccarda Antiochia,Marcello Crucianelli,Raffaele Saladino Catal. Sci. Technol. 2019 9 4125
-
Mingjie Chen,Qianli Ma,J. Y. Zhu,David Martin Alonso,Troy Runge Green Chem. 2019 21 5316
-
Zoheb Karim,Minna Hakalahti,Tekla Tammelin,Aji P. Mathew RSC Adv. 2017 7 5232
-
Vincent Wing-hei Lau,Jae-Bum Kim,Feng Zou,Yong-Mook Kang Chem. Commun. 2021 57 13465
-
Natalia P. Martínez,Mauricio Isaacs,Kamala Kanta Nanda New J. Chem. 2020 44 5617
Additional information on Tempo
Introduction to Tempo (CAS No. 2564-83-2)
Tempo, chemically known as 2,3-dimethyl-2,3-butandiol, is a versatile compound with significant applications in the field of pharmaceuticals, agrochemicals, and material science. Its molecular structure, characterized by a highly reactive hydroxyl group, makes it a valuable intermediate in organic synthesis. With a CAS number of 2564-83-2, this compound has garnered attention for its role in the development of innovative chemical processes and drug formulations.
The compound’s unique properties stem from its molecular composition, which includes two hydroxyl groups positioned on adjacent carbon atoms. This configuration allows for extensive functionalization, making Tempo a crucial building block in the synthesis of more complex molecules. Its applications span across various industries, where its reactivity and stability make it an indispensable tool for researchers and chemists.
In recent years, the pharmaceutical industry has seen a surge in the use of Tempo as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations, such as oxidation and reduction reactions, has enabled the development of novel therapeutic agents. For instance, studies have demonstrated its role in the synthesis of antiviral and anti-inflammatory drugs, where its structural features contribute to enhanced efficacy and reduced side effects.
The agrochemical sector has also benefited from the incorporation of Tempo into pesticide formulations. Its chemical properties facilitate the creation of compounds that exhibit potent biological activity against pests while maintaining environmental safety. This has been particularly important in the context of developing sustainable agriculture practices, where minimizing environmental impact is a priority.
Material science has another significant application for Tempo, particularly in the development of advanced polymers and coatings. The compound’s ability to form stable hydrogen bonds with other molecules makes it an excellent candidate for enhancing the durability and functionality of synthetic materials. Researchers have explored its use in creating high-performance resins and adhesives that exhibit superior mechanical strength and chemical resistance.
The latest research in the field of catalysis has highlighted the importance of Tempo as a ligand in transition metal-catalyzed reactions. Its chelating properties allow it to form stable complexes with metals such as palladium and copper, which are widely used in cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the efficient construction of complex molecular architectures.
The environmental impact of using Tempo has been a subject of extensive study. Investigations have focused on its biodegradability and potential toxicity profile. Preliminary findings suggest that when properly disposed of, Tempo undergoes degradation into non-toxic byproducts, making it an environmentally friendly choice for industrial applications. However, further research is needed to fully understand its long-term ecological effects.
The synthesis of Tempo itself is an area of active research. Chemists have developed several efficient methods for producing this compound, including catalytic hydrogenation and fermentation processes. These advancements have not only improved yield but also reduced costs associated with its production. Such innovations are crucial for making high-value compounds more accessible for industrial use.
The future prospects for Tempo are promising, with ongoing research exploring new applications and optimizing existing ones. The compound’s adaptability and reactivity ensure that it will remain a cornerstone in chemical synthesis for years to come. As new technologies emerge, such as green chemistry and artificial intelligence-driven drug discovery, the role of intermediates like Tempo is expected to expand even further.
2564-83-2 (Tempo) Related Products
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